N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Descripción
This compound features a piperazine-1-carboxamide backbone linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 2-ethylphenyl substituent. The ethyl group at the ortho position of the phenyl ring and the methyl group on the triazolo ring distinguish it from analogs. These structural features may influence physicochemical properties (e.g., solubility, melting point) and biological activity .
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15-6-4-5-7-16(15)20-19(27)25-12-10-24(11-13-25)18-9-8-17-22-21-14(2)26(17)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDHLGSGAVNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The compound N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. .
Mode of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds. This allows them to make specific interactions with different target receptors, which could lead to various pharmacological effects.
Biochemical Pathways
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Actividad Biológica
N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can be represented as follows:
- Molecular Formula: C18H23N5
- Molecular Weight: 317.41 g/mol
- SMILES Notation: CC(c1ccc(cc1)N(C(=O)N2C=NN=C2C(=N)C)C)C
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies show that N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has significant antimicrobial properties. It demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
- Anticancer Activity: In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. For example, it was tested against human breast cancer cells (MCF-7) and showed a dose-dependent reduction in cell viability .
The mechanism by which N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exerts its effects appears to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways critical for cell growth and survival.
- Induction of Apoptosis: Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involved testing against a panel of bacteria:
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ciprofloxacin | 16 |
| Staphylococcus aureus | 16 | Vancomycin | 8 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |
The results indicated that the compound has promising antimicrobial activity, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of the compound:
| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |
| HeLa (Cervical Cancer) | 20 | Cisplatin | 12 |
The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of doxorubicin.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is being explored for its potential as a therapeutic agent due to its structural characteristics that may influence biological pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. The triazolo and pyridazine components are known to interact with various biological targets involved in cancer progression. For instance, derivatives of triazoles have shown promise in inhibiting tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .
Neuropharmacology
The piperazine moiety is often associated with neuroactive compounds. Research suggests that modifications on the piperazine ring can enhance binding affinity to neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression .
Biological Studies
Receptor Binding Studies : The compound’s ability to bind selectively to certain receptors (e.g., serotonin or dopamine receptors) is an area of active investigation. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Synthesis and Derivative Development
The synthesis of N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide serves as a platform for developing analogs with improved efficacy or reduced toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing these derivatives.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of triazole-based compounds similar to N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Neuroactive Properties
Research conducted on piperazine derivatives demonstrated that modifications could lead to increased selectivity for serotonin receptors. This study highlighted how small changes in the chemical structure could dramatically alter pharmacological profiles .
Comparación Con Compuestos Similares
Critical Analysis and Gaps
- Data Limitations: No direct data on the target compound’s yield, melting point, or bioactivity are provided in the evidence. Inferences are drawn from structural analogs.
- Contradictions : While halogenated aryl groups () improve polarity and binding in some contexts, the target’s ethyl group may enhance lipophilicity and membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
